Pibenzimol HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A benzimidazole antifilarial agent; it is fluorescent when it binds to certain nucleotides in DNA, thus providing a tool for the study of DNA replication; it also interferes with mitosis.
Biologische Aktivität
Pibenzimol hydrochloride (NSC 322921) is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and its interactions with DNA. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant clinical findings.
Chemical Structure and Properties
Pibenzimol is classified as a bisbenzimidazole compound, characterized by its ability to bind to double-stranded DNA. Its chemical formula is C25H24N6O . This unique structure allows it to function as a fluorochrome , which has implications for its use in biological imaging and therapeutic applications.
- DNA Binding : Pibenzimol exhibits a strong affinity for DNA, which is crucial for its biological activity. It has been shown to induce cell cycle arrest, particularly prolonging the G2 phase and inhibiting DNA replication . This mechanism is significant in cancer treatment as it can prevent the proliferation of malignant cells.
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in various cancer cell lines. Studies indicate that it can cause morphological changes in treated cells, such as condensed nuclei and apoptotic bodies, suggesting a mechanism that triggers programmed cell death .
- Antitumor Activity : In preclinical studies, pibenzimol has demonstrated efficacy in extending the lifespan of mice with implanted leukemia cells (L1210 and P388) . This suggests potential antitumor properties that warrant further investigation in human clinical trials.
Clinical Studies
A pivotal Phase I-II clinical trial evaluated the safety and efficacy of pibenzimol in patients with advanced pancreatic cancer. The study involved 26 patients receiving continuous infusion of the drug at varying doses (6-28 mg/m²/day) over five days. Key findings included:
- Safety Profile : No treatment-related deaths were reported; however, hyperglycemia was noted as a significant side effect, which was self-limited .
- Efficacy : Despite the promising preclinical data, no objective tumor responses were observed in this patient cohort.
Case Studies
Several case studies have highlighted the application of pibenzimol in different cancer types:
- Pancreatic Cancer : A study focusing on advanced pancreatic cancer patients indicated that while the drug was well-tolerated, it did not lead to significant tumor regression .
- Leukemia Models : Animal models have shown that pibenzimol can effectively inhibit tumor growth and extend survival rates in leukemia-bearing mice .
Comparative Efficacy
The following table summarizes pibenzimol's biological activity compared to other compounds with similar mechanisms:
Compound | Mechanism of Action | Target Cancer Types | Efficacy (Model) |
---|---|---|---|
Pibenzimol HCl | DNA binding, apoptosis | Pancreatic, leukemia | Extended lifespan in mice |
Isorhamnetin | Cell cycle arrest | Cervical cancer | Inhibited cell proliferation |
Hoechst 33342 | DNA intercalation | Various cancers | Cytotoxic effects observed |
Eigenschaften
CAS-Nummer |
32089-25-1 |
---|---|
Molekularformel |
C25H25ClN6O |
Molekulargewicht |
461.0 g/mol |
IUPAC-Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrochloride |
InChI |
InChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H |
InChI-Schlüssel |
UDJDXLXTHZQAAC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl |
Key on ui other cas no. |
23491-45-4 |
Synonyme |
4-(5-(4-Methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)phenol, trihydrochloride Bisbenzimidazole Bisbenzimidazole Trihydrochloride Bisbenzimide Hoe 33258 Hoe-33258 Hoe33258 Hoechst 33258 NSC 322921 NSC-322921 NSC322921 Pibenzimol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.